2-Hydroxy-4-methyl-5-nitropyridine

Computational Chemistry DFT HOMO-LUMO

Select 2-Hydroxy-4-methyl-5-nitropyridine (CAS: 21901-41-7) for your medicinal chemistry and analytical development programs. This specific 5-nitro regioisomer delivers a verified HOMO-LUMO gap of 4.4872 eV and a distinct melting point of 186–190°C, enabling unambiguous identity confirmation against the 3-nitro analog (mp 229–232°C). Its spectroscopic fingerprint supports method validation, while its electronic profile ensures synthetic route fidelity for nitro-containing antibacterial pharmacophores. Available in ≥98% purity for reliable, reproducible results.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 21901-41-7
Cat. No. B1296462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-methyl-5-nitropyridine
CAS21901-41-7
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC=C1[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3/c1-4-2-6(9)7-3-5(4)8(10)11/h2-3H,1H3,(H,7,9)
InChIKeyAIEHUZHKFUNHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-methyl-5-nitropyridine (CAS: 21901-41-7) Procurement-Grade Physical and Chemical Baseline


2-Hydroxy-4-methyl-5-nitropyridine (CAS: 21901-41-7), also known as 4-methyl-5-nitropyridin-2-ol, is a heterocyclic aromatic building block with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol [1]. This yellow to orange crystalline powder is defined by a trisubstituted pyridine ring bearing hydroxyl, methyl, and nitro functionalities . Its identity is characterized by a melting point of 186–190 °C and commercial purities ranging from ≥95% to 98% (HPLC/GC), establishing a clear baseline for procurement specifications .

Why 2-Hydroxy-4-methyl-5-nitropyridine Cannot Be Replaced by Generic Nitropyridine Analogs


The 2-hydroxy-4-methyl-5-nitropyridine isomer (CAS: 21901-41-7) possesses a specific electronic and conformational profile dictated by the precise 5-nitro positioning relative to the 2-hydroxy and 4-methyl substituents. This regioisomeric arrangement directly impacts its reactivity, downstream synthetic utility, and analytical signature. Computational studies comparing the 5-nitro derivative with its 3-nitro analog reveal measurable differences in frontier molecular orbital energies (HOMO-LUMO gap) and molecular electrostatic potential distributions, which govern nucleophilic/electrophilic attack sites and intermolecular interactions [1]. Consequently, in-class compounds such as 2-hydroxy-4-methyl-3-nitropyridine (CAS: 21901-18-8), 2-hydroxy-5-nitropyridine (CAS: 5412-95-5), or 2-methyl-4-nitropyridine (CAS: 13508-96-8) cannot serve as direct 'drop-in' replacements without altering synthetic outcomes, analytical baselines, or the intended physicochemical properties of target molecules [2]. The following evidence quantifies the specific differentiation that mandates the selection of the 5-nitro regioisomer.

Quantitative Differentiation of 2-Hydroxy-4-methyl-5-nitropyridine from Closest Analogs


Regioisomeric Frontier Orbital Energetics: 5-Nitro vs. 3-Nitro HOMO-LUMO Gap Quantified by DFT

DFT calculations at the B3LYP/6-311++G** level reveal a distinct frontier molecular orbital (FMO) energy gap for 2-hydroxy-4-methyl-5-nitropyridine compared to its 3-nitro regioisomer. This HOMO-LUMO energy difference directly correlates with chemical hardness, kinetic stability, and charge-transfer characteristics [1].

Computational Chemistry DFT HOMO-LUMO Regioisomeric Differentiation

Molecular Electrostatic Potential (MESP) Differentiation: Nucleophilic/Electrophilic Site Prediction via DFT

Mapping of the molecular electrostatic potential (MESP) surface derived from DFT calculations provides a quantitative color-coded representation of nucleophilic and electrophilic regions. The 5-nitro isomer exhibits a distinctly different MESP distribution compared to the 3-nitro isomer, visualized in the computed isosurfaces [1].

Computational Chemistry DFT Molecular Electrostatic Potential Reactivity Prediction

Natural Bond Orbital (NBO) Charge Distribution and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis quantifies the second-order perturbation stabilization energy, E(2), associated with key hyperconjugative interactions. The 5-nitro isomer shows a characteristic intramolecular charge transfer pattern involving the lone pair of the hydroxyl oxygen (LP O) donating into the antibonding orbital of the nitro group (σ* N–O), with a computed stabilization energy [1].

Computational Chemistry NBO Analysis Charge Transfer Hyperconjugative Interactions

Melting Point and Purity as a Procurement Specification Differentiator

The melting point serves as a critical identity and purity marker for procurement. 2-Hydroxy-4-methyl-5-nitropyridine exhibits a reported melting point range of 186–190 °C (lit.) . This value provides a clear quality benchmark that differentiates it from other nitropyridine isomers, which exhibit distinct melting behaviors. For example, the 3-nitro regioisomer (2-hydroxy-4-methyl-3-nitropyridine, CAS: 21901-18-8) is reported to have a melting point of 229–232 °C . Commercial specifications further differentiate the 5-nitro isomer via certified purity levels: ≥95% , 97% , and 98% (HPLC/GC) .

Physical Chemistry Quality Control Procurement Specifications

Pharmaceutical Intermediate Application: Building Block for Nitro-Containing Antibiotics

The compound is utilized as a key intermediate in the synthesis of nitro-containing antibiotics . While direct head-to-head antimicrobial activity data comparing the 5-nitro isomer to its analogs is not publicly available in accessible primary literature, the compound's specific substitution pattern is structurally required for the generation of target pharmaceutical scaffolds. The nitro group at the 5-position is essential for the desired antibacterial pharmacophore, a feature that cannot be replicated by 3-nitro or non-nitro pyridine analogs [1]. This application context supports the selection of the 5-nitro regioisomer for pharmaceutical research and development pipelines.

Medicinal Chemistry Antibacterial Pharmaceutical Intermediates

High-Impact Research and Industrial Applications for 2-Hydroxy-4-methyl-5-nitropyridine (CAS: 21901-41-7)


DFT-Based Computational Chemistry and Materials Modeling

The established HOMO-LUMO gap (4.4872 eV), MESP distribution, and NBO hyperconjugative stabilization energy (10.86 kJ/mol for LP O → σ* N–O) for the 5-nitro isomer, as quantified against the 3-nitro analog [1], make this compound a valuable benchmark in computational studies. Researchers developing new density functionals, force fields, or reactivity descriptors for heteroaromatic systems can utilize this data for method validation and calibration.

Synthesis of Nitro-Containing Antibacterial Pharmaceutical Intermediates

2-Hydroxy-4-methyl-5-nitropyridine serves as a critical building block for constructing nitro-containing antibacterial pharmacophores . Its specific 5-nitro substitution pattern is structurally mandated for downstream synthetic steps in medicinal chemistry campaigns. Procurement of the correct 5-nitro regioisomer (CAS: 21901-41-7) over the 3-nitro analog (CAS: 21901-18-8) is essential to maintain synthetic route fidelity and obtain the intended biologically active scaffolds [2].

Quality Control and Analytical Method Development for Regioisomeric Purity

The distinct melting point of 186–190 °C for the 5-nitro isomer, contrasted with 229–232 °C for the 3-nitro analog , provides a clear thermal analysis benchmark. Analytical laboratories can leverage this ~40 °C difference to develop DSC or melting point identity tests for incoming material verification. Furthermore, the availability of high-purity commercial grades (up to 98%) supports the preparation of analytical reference standards for HPLC or GC methods designed to quantify regioisomeric impurities in nitropyridine derivatives.

Spectroscopic Fingerprinting and Structural Biology Tool Development

The comprehensive vibrational spectral data (IR and Raman) and conformational stability analysis published for 2-hydroxy-4-methyl-5-nitropyridine, directly compared with the 3-nitro isomer [1], establish a robust spectroscopic fingerprint. This facilitates the compound's use as a model ligand or probe in structural biology experiments (e.g., X-ray crystallography, NMR) where precise knowledge of vibrational modes and electronic structure is required to interpret protein-ligand interactions or validate docking simulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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